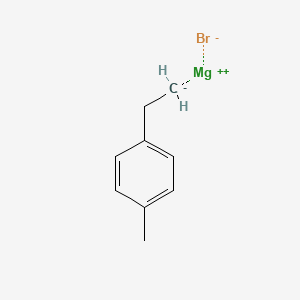

4-Methylphenethylmagnesium bromide

Description

Historical Evolution of Grignard Reagents in Organic Synthesis

The journey of Grignard reagents began in 1900 at the University of Lyon, France, with the pioneering work of Victor Grignard. youtube.com While investigating the reaction of methyl iodide and magnesium with methyl heptyl ketone, Grignard, under the guidance of his supervisor Philippe Barbier, discovered that treating an alkyl halide with magnesium metal in diethyl ether produced a highly reactive organomagnesium compound. echemi.comorganic-chemistry.org These reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), proved to be exceptionally effective for forming new carbon-carbon bonds by reacting with carbonyl compounds like aldehydes and ketones. echemi.com

This discovery was a monumental breakthrough in organic synthesis, a field previously limited by the difficulty of creating C-C bonds. orgsyn.org The versatility and relative ease of preparation of Grignard reagents led to their rapid adoption by the chemical community. youtube.com The significance of this work was formally recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. orgsyn.org In the decades that followed, the scope of the Grignard reaction expanded enormously, becoming a fundamental tool in the synthesis of countless natural products and other complex organic molecules. orgsyn.orgechemi.com

Significance of Organomagnesium Compounds in Contemporary Synthetic Chemistry

Despite being over a century old, Grignard reagents and other organomagnesium compounds remain indispensable in modern synthetic chemistry. orgsyn.org Their enduring importance stems from their versatility, reactivity, and role as powerful nucleophiles and strong bases. orgsyn.orglibretexts.org

Key areas of significance include:

Carbon-Carbon Bond Formation: The primary application of Grignard reagents is the formation of C-C bonds, a critical step in constructing the carbon skeletons of complex molecules. orgsyn.org They react with a vast array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, ketones, and carboxylic acids, respectively. yonedalabs.comyoutube.com

Pharmaceutical and Agrochemical Synthesis: The construction of many active pharmaceutical ingredients and agrochemicals relies on the predictable and efficient bond-forming capabilities of organomagnesium compounds. bsef.comchemicalbook.com

Materials Science: Organomagnesium compounds are used in polymer chemistry and the synthesis of novel materials. nih.gov For instance, they can act as initiators in polymerization reactions.

Transmetalation Reactions: Grignard reagents are frequently used to prepare other organometallic compounds through transmetalation, where the organic group is transferred from magnesium to another metal like zinc, copper, or palladium. yonedalabs.comyoutube.com This allows for the synthesis of reagents with different reactivity profiles, expanding the synthetic chemist's toolkit. yonedalabs.com For example, this is a key step in some transition-metal-catalyzed cross-coupling reactions. greatcellsolarmaterials.com

The development of flow chemistry techniques has further enhanced the utility of organomagnesium compounds, allowing for the safe generation and use of highly reactive or unstable intermediates on an industrial scale. echemi.com

Structural and Mechanistic Characteristics of Grignard Reagents (General Principles)

The reactivity of Grignard reagents is a direct consequence of their unique structure. The bond between the carbon atom and the electropositive magnesium atom is highly polarized, resulting in a significant partial negative charge on the carbon. orgsyn.orgyonedalabs.com This makes the carbon atom strongly nucleophilic and basic. libretexts.org While often depicted with the simple formula RMgX, the reality of their structure in solution is far more complex. youtube.com

In ethereal solutions, Grignard reagents exist as a complex mixture of species governed by the Schlenk equilibrium, named after its discoverer Wilhelm Schlenk. greatcellsolarmaterials.com This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). youtube.comgreatcellsolarmaterials.com

2 RMgX ⇌ MgX₂ + MgR₂ greatcellsolarmaterials.com

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. greatcellsolarmaterials.com In many ether solvents, the equilibrium tends to favor the mixed organomagnesium halide, RMgX. greatcellsolarmaterials.com However, the addition of a chelating agent like 1,4-dioxane (B91453) can drive the equilibrium to the right by precipitating the magnesium dihalide as an insoluble complex, providing a method to obtain pure dialkylmagnesium compounds. greatcellsolarmaterials.com Furthermore, these species can form dimers and higher oligomers, further complicating the composition of the solution. greatcellsolarmaterials.com

Ethereal solvents, most commonly diethyl ether and tetrahydrofuran (B95107) (THF), are crucial for the formation and stability of Grignard reagents. echemi.com The solvent molecules play a vital role by coordinating to the magnesium atom. The magnesium center in Grignard reagents typically coordinates with two ether molecules, which donate their lone pairs of electrons to the electron-deficient metal center. greatcellsolarmaterials.com

Overview of 4-Methylphenethylmagnesium Bromide as a Specialized Grignard Reagent in Advanced Synthesis

This compound is a specialized Grignard reagent that provides a 4-methylphenethyl group, a structural motif of interest in various areas of chemical synthesis. It is commercially available, typically as a solution in an ethereal solvent like tetrahydrofuran (THF), which stabilizes the reactive species.

While extensive, detailed research publications specifically documenting the applications of this compound in advanced synthesis are not widely prevalent, its utility can be inferred from its structure and the well-established reactivity of Grignard reagents. As a primary alkyl Grignard reagent, it is expected to be highly reactive.

Potential applications include:

Introduction of the 4-Methylphenethyl Moiety: Its primary role is to act as a nucleophilic source of the 4-methylphenethyl group. This structural unit is found in various biologically active molecules and materials. For instance, the related compound 4-Methylphenethylammonium bromide is used in the development of perovskite solar cells, highlighting the utility of this particular substituted phenethyl structure.

Cross-Coupling Reactions: Like other Grignard reagents, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki-Miyaura, or Negishi type reactions after transmetalation) to form carbon-carbon bonds between the phenethyl group and various organic halides or triflates. libretexts.orggreatcellsolarmaterials.com This is a powerful method for constructing complex aryl-alkyl structures.

Reactions with Carbonyls and Other Electrophiles: It can be used in classic Grignard additions to aldehydes, ketones, and esters to synthesize a range of secondary and tertiary alcohols containing the 4-methylphenethyl group. youtube.comyoutube.com

Its specialized nature makes it a valuable building block for chemists aiming to synthesize specific target molecules in fields such as pharmaceuticals and materials science where the introduction of a substituted phenethyl group is required. bsef.com

Data Tables

Table 1: General Characteristics of Grignard Reagents

| Characteristic | Description |

| General Formula | RMgX (R = alkyl, aryl; X = Cl, Br, I) |

| Key Reactivity | Nucleophilic and Basic |

| Bonding | Polarized Carbon-Magnesium (C-Mg) bond |

| Solution State | Exists in a complex mixture via the Schlenk Equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) |

| Solvent Effects | Stabilized by coordination with ethereal solvents (e.g., Diethyl ether, THF) |

| Common Reactions | Addition to carbonyls, epoxides, CO₂; Cross-coupling reactions |

Table 2: Properties of this compound

| Property | Value/Description |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₁BrMg |

| Structure | CH₃-C₆H₄-CH₂CH₂-MgBr |

| Reagent Type | Primary Alkyl Grignard Reagent |

| Typical Form | Solution in Tetrahydrofuran (THF) |

| Potential Applications | Nucleophilic addition, cross-coupling reactions, synthesis of pharmaceuticals and specialty chemicals |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-ethyl-4-methylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKKNQRRZISKHY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylphenethylmagnesium Bromide

Direct Preparation from 4-Methylphenethyl Bromide and Magnesium Metal

CH₃C₆H₄CH₂CH₂Br + Mg → CH₃C₆H₄CH₂CH₂MgBr

The reaction is typically initiated by adding the alkyl halide to a suspension of magnesium metal in an appropriate ether-based solvent. libretexts.org

Optimization of Solvent Systems: Tetrahydrofuran (B95107) and Diethyl Ether

The choice of solvent is crucial for the successful formation and stabilization of the Grignard reagent. wikipedia.orgacs.org Ethereal solvents are essential as they solvate the magnesium center, forming a complex that stabilizes the organomagnesium compound. wikipedia.orgleah4sci.com The two most commonly employed solvents for this purpose are tetrahydrofuran (THF) and diethyl ether. acs.orgstackexchange.comwikipedia.orgacs.orglookchem.com

Tetrahydrofuran (THF): THF is often the preferred solvent, especially for less reactive halides, due to its higher solvating power. acs.orgleah4sci.com It can facilitate the reaction even at lower temperatures. acs.org For instance, the use of THF allows for the initiation of Grignard reagent formation at or below 20°C for aryl Grignards and even lower for alkyl bromides. acs.org

Diethyl Ether: Diethyl ether is another widely used solvent for Grignard reactions. wikipedia.orgacs.orglookchem.com It is less hygroscopic than THF but also has a lower boiling point, which can be a consideration for controlling reaction temperature.

The selection between THF and diethyl ether can impact the reaction's initiation, rate, and the stability of the resulting Grignard reagent. In some cases, a mixture of solvents, such as a 4:4:1 ratio of THF, diethyl ether, and pentane, can be used to perform reactions at very low temperatures. wikipedia.org

Magnesium Activation Strategies for Reaction Initiation and Efficiency

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, which inhibits the reaction with the organic halide. stackexchange.comacs.org To overcome this, various activation strategies are employed to expose a fresh, reactive magnesium surface. stackexchange.comacs.org

Mechanical methods aim to physically disrupt the oxide layer. stackexchange.com Vigorous stirring or crushing of the magnesium pieces in situ can expose fresh metal surfaces. stackexchange.com Sonication is another effective technique that uses ultrasound to break up the passivating layer. stackexchange.com Dry stirring of magnesium turnings under an inert atmosphere has also been shown to be beneficial for the clean synthesis of Grignard reagents. epa.gov

Chemical activation involves the use of small amounts of activating agents that react with the MgO layer or the magnesium itself to create a more reactive surface. stackexchange.com

| Activating Agent | Mechanism of Action |

| Iodine (I₂) | Reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.com A small crystal of iodine is often added at the start of the reaction. researchgate.net |

| 1,2-Dibromoethane | Reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of ethylene bubbles provides a visual cue that the activation has been successful. The magnesium bromide formed can also help to activate the surface. stackexchange.comwikipedia.org |

| Diisobutylaluminum hydride (DIBAH) | A more recent and reliable method for activating magnesium, allowing for reaction initiation at lower temperatures and also helping to dry the reaction mixture. acs.orgresearchgate.net |

The use of these activators is critical for ensuring a reliable and efficient Grignard reaction, especially on a larger scale. acs.org

Rigorous Exclusion of Deactivating Agents (e.g., Moisture, Oxygen)

Grignard reagents are highly reactive and are readily destroyed by protic solvents like water and by atmospheric oxygen. acs.orgstackexchange.comwikipedia.orgunl.eduacs.orglookchem.comresearchgate.net Therefore, all glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere, such as nitrogen or argon. acs.orgresearchgate.net Solvents must be anhydrous. wikipedia.orgbyjus.com The presence of water will lead to the protonolysis of the Grignard reagent, forming the corresponding alkane (4-ethyltoluene in this case) and magnesium hydroxybromide. byjus.com Oxygen can oxidize the Grignard reagent, leading to the formation of hydroperoxides and subsequently alcohols after workup. wikipedia.org

Alternative Synthetic Routes to Organomagnesium Species Applicable to Phenethyl Analogues

While the direct method is most common, alternative strategies for forming organomagnesium compounds exist and can be applicable to phenethyl systems, particularly when the direct reaction is problematic. stackexchange.com

One such alternative is the magnesium-halogen exchange reaction . In this method, a more reactive organomagnesium compound, such as isopropylmagnesium chloride, is reacted with an organic halide that is less reactive towards magnesium metal. frontiersin.org This can be advantageous for preparing Grignard reagents from substrates that are prone to side reactions under the conditions of direct synthesis.

Another approach involves the use of highly reactive magnesium , often referred to as Rieke magnesium. stackexchange.com This form of magnesium is prepared by the reduction of a magnesium salt, resulting in a finely divided, highly active metal powder that can react with a wider range of organic halides under milder conditions. unl.edu

The Barbier reaction offers an in situ method where the organic halide and an electrophile are reacted together with magnesium metal. chemrxiv.org This avoids the pre-formation and isolation of the Grignard reagent, which can be beneficial in certain applications.

Finally, transmetalation reactions , for instance from organozinc compounds, can also be used to generate Grignard reagents. wikipedia.org

Reactivity and Reaction Mechanisms of 4 Methylphenethylmagnesium Bromide

Nucleophilic Addition Reactions

The primary mode of reactivity for 4-methylphenethylmagnesium bromide involves its action as a potent nucleophile. The partial negative charge on the carbon atom linked to the magnesium bromide group drives its attack on electron-deficient centers, leading to the formation of new carbon-carbon single bonds. masterorganicchemistry.com This characteristic is fundamental to its application in nucleophilic addition reactions with a range of electrophilic substrates.

Addition to Carbonyl Compounds: Aldehydes, Ketones, Esters, and Carbon Dioxide

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the creation of alcohols. pressbooks.pub this compound readily adds to the electrophilic carbon of aldehydes, ketones, and esters. pressbooks.pubopenstax.org The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. pressbooks.pub A subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pressbooks.pub

The type of carbonyl compound used determines the class of alcohol produced. Reaction with formaldehyde (B43269) leads to primary alcohols, while other aldehydes yield secondary alcohols, and ketones produce tertiary alcohols. openstax.org Esters react with two equivalents of the Grignard reagent to form tertiary alcohols, where two of the alkyl groups attached to the alcohol carbon originate from the Grignard reagent. openstax.org

Furthermore, this compound can react with carbon dioxide in a process analogous to its reaction with other carbonyl compounds. This reaction, after an acidic workup, provides a route to carboxylic acids, effectively adding a carboxyl group to the phenethyl structure. pressbooks.pub

Table 1: Products of Nucleophilic Addition to Carbonyl Compounds

| Reactant | Product Class |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Esters | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

Conjugate (1,4-) Addition to α,β-Unsaturated Carbonyl Systems

In reactions with α,β-unsaturated carbonyl compounds, also known as enones, Grignard reagents can undergo either a direct (1,2-) addition to the carbonyl carbon or a conjugate (1,4-) addition to the β-carbon. libretexts.org While many Grignard reagents favor 1,2-addition, the reaction pathway can be influenced by various factors, including the structure of the Grignard reagent and the enone, as well as the presence of catalytic additives. masterorganicchemistry.com The 1,4-addition, or Michael addition, is a valuable method for forming carbon-carbon bonds at the β-position of the carbonyl system. masterorganicchemistry.comyoutube.com The mechanism of 1,4-addition involves the nucleophilic attack of the Grignard reagent on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated during workup to yield the final saturated ketone. libretexts.org

Reactions with Nitriles for Ketone Synthesis

The reaction of this compound with nitriles provides a direct route for the synthesis of ketones. masterorganicchemistry.com The Grignard reagent adds to the electrophilic carbon of the nitrile group to form an imine anion intermediate. libretexts.orglibretexts.org This intermediate is then hydrolyzed upon the addition of aqueous acid to yield the corresponding ketone. masterorganicchemistry.comlibretexts.org This method is synthetically useful as it allows for the formation of a new carbon-carbon bond and the direct installation of a carbonyl group. The reaction is generally effective, though its kinetics can be influenced by the solvent system, with benzene (B151609) containing ether sometimes leading to improved yields compared to ether alone. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Transformations

Beyond its classical nucleophilic addition reactions, this compound can serve as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions significantly expand the synthetic utility of Grignard reagents by enabling the formation of carbon-carbon bonds with a wider array of electrophilic partners, including those that are typically unreactive towards Grignard reagents alone.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Alkylation, Arylation, Vinylation)

Palladium catalysts are widely employed to facilitate cross-coupling reactions between organometallic reagents and organic halides or triflates. libretexts.orgrsc.org In these reactions, this compound can be coupled with various partners to achieve alkylation, arylation, and vinylation. The general catalytic cycle for these transformations involves the oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org These reactions have become indispensable tools for the construction of complex organic molecules. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner Type | Product Type |

| Alkyl Halide | Alkylated Arene |

| Aryl Halide | Biaryl |

| Vinyl Halide | Alkenylated Arene |

Iron-Catalyzed Cross-Coupling Processes

Iron catalysts have emerged as a more economical and environmentally benign alternative to palladium for mediating cross-coupling reactions. nih.govnih.gov Simple iron salts, such as iron(III) chloride, have been shown to be effective catalysts for the coupling of Grignard reagents with alkyl and aryl halides. nih.govillinois.edu These reactions often proceed at a remarkable rate, even at or below room temperature, and tolerate a variety of functional groups. nih.gov Iron-catalyzed cross-coupling provides an efficient method for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules and natural products. nih.gov The mechanism is thought to involve the in situ formation of a low-valent iron species that participates in a catalytic cycle analogous to that of palladium. illinois.edu

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of copper-mediated couplings with Grignard reagents are well-established. These reactions typically involve the formation of an organocuprate intermediate, which then reacts with an organic halide or other electrophile. nih.govmdpi.comresearchgate.net The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals like palladium. nih.gov

In a general sense, a copper(I) salt would react with this compound to generate a Gilman-like reagent or a related organocopper species. This intermediate can then undergo coupling with various partners, including aryl halides. For instance, the coupling of aryl bromides with organomagnesium compounds in the presence of a copper catalyst allows for the formation of new carbon-carbon bonds. rsc.org The mechanism often involves oxidative addition of the aryl halide to the copper(I) center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the copper(I) catalyst.

It is important to note that the reaction conditions, including the choice of copper salt, ligands, and solvent, can significantly influence the efficiency and selectivity of these coupling reactions. frontiersin.org

Titanium and Zirconium Catalysis in Organomagnesium Reactions

Titanium and zirconium compounds are effective catalysts for a variety of transformations involving Grignard reagents, including this compound. A notable application is in the reductive dehalogenation of geminal dihalides. For example, titanium isopropoxide catalyzes the reaction of Grignard reagents with 1,1-dibromocyclopropanes to produce monobromocyclopropanes. rsc.org When phenethylmagnesium bromide is used in such a reaction, the primary product derived from the Grignard reagent is ethylbenzene (B125841), along with minor amounts of styrene (B11656) and a solvent-derived ether. rsc.org

Another significant titanium-catalyzed reaction is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester to form the cyclopropanol (B106826) product. wikipedia.org While not explicitly detailing the use of this compound, this reaction is general for Grignard reagents with beta-hydrogens. wikipedia.org

The general mechanism for many titanium-catalyzed Grignard reactions involves transmetalation, where the organic group from the magnesium is transferred to the titanium center. This organotitanium intermediate is often more selective and less reactive than the parent Grignard reagent, allowing for controlled transformations. rug.nl

Applications in Organosilane Synthesis via Si-Cl Bond Activation

Grignard reagents are widely used for the synthesis of organosilanes through the nucleophilic substitution of chlorosilanes. The reaction of this compound with a silicon compound containing a Si-Cl bond would proceed via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom, displacing the chloride ion. This results in the formation of a new silicon-carbon bond.

The general reaction is: R-MgX + R'₃Si-Cl → R-SiR'₃ + MgXCl

The reactivity of the Si-Cl bond towards Grignard reagents is a well-established method for the preparation of a wide variety of organosilicon compounds. researchgate.net The specific conditions and the nature of the substituents on the silicon atom can influence the reaction outcome.

Other Mechanistically Significant Reactions

Reductive Debromination of Geminal Dihalides

As mentioned in the context of titanium catalysis, this compound can participate in the reductive debromination of geminal dihalides. In a reaction catalyzed by titanium isopropoxide, 1,1-dibromocyclopropanes are reduced to the corresponding monobromocyclopropanes. rsc.org When phenethylmagnesium bromide is employed, the reaction yields ethylbenzene as the major product from the Grignard reagent. rsc.org This indicates that the Grignard reagent acts as a reducing agent in this transformation.

Ring-Opening Reactions of Cyclic Ethers and Epoxides

Grignard reagents, including this compound, are potent nucleophiles capable of opening strained cyclic ethers like epoxides. libretexts.orgmasterorganicchemistry.com The reaction with an epoxide proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.orgmasterorganicchemistry.com This reaction is a valuable method for forming carbon-carbon bonds and introducing a hydroxyethyl (B10761427) group into a molecule. youtube.com

For an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom under basic or neutral conditions. masterorganicchemistry.comchemistrysteps.com The initial product is a magnesium alkoxide, which upon acidic workup, yields a primary or secondary alcohol. libretexts.orgyoutube.com The reaction of a Grignard reagent with ethylene (B1197577) oxide, for example, is a classic method for extending a carbon chain by two atoms and introducing a primary alcohol functionality. youtube.com

The ring-opening of less strained cyclic ethers, such as tetrahydrofuran (B95107) (THF), by Grignard reagents is generally not facile unless activated by a Lewis acid. mdpi.com

Mechanistic Investigations and Computational Chemical Insights

For instance, computational studies on related systems, such as the iron-catalyzed cross-coupling of aryl Grignard reagents, have helped to elucidate the oxidation states of the active catalytic species and the nature of the rate-limiting step. nih.gov Such studies can differentiate between different proposed mechanisms, for example, by evaluating the energetics of various intermediates and transition states. mdpi.com

Delineation of Polar Mechanisms vs. Single Electron Transfer (SET) Pathways

The addition of Grignard reagents to carbonyl compounds and other electrophiles is generally considered to proceed through two primary competing mechanisms: a polar, nucleophilic pathway and a radical pathway initiated by single electron transfer (SET). acs.orgchem-station.com

The polar mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the substrate, typically a carbonyl group. youtube.compw.live This process is often depicted as a concerted, pericyclic reaction occurring through a six-membered ring transition state, especially with aldehydes and less sterically hindered ketones. acs.org In this pathway, the magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. chem-station.com The highly polar carbon-magnesium bond, with its significant carbanionic character, facilitates this nucleophilic addition. pw.live For most reactions involving primary alkyl Grignard reagents like this compound with simple aldehydes and ketones, the polar mechanism is generally considered the dominant pathway. u-tokyo.ac.jp

The Single Electron Transfer (SET) mechanism , conversely, involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical ion pair. acs.orgu-tokyo.ac.jp This pathway is more likely with substrates that are easily reduced, such as benzophenone, or when sterically hindered Grignard reagents (e.g., t-butylmagnesium bromide) are used. chem-station.comu-tokyo.ac.jp The formation of radical intermediates can lead to side products from coupling or other radical reactions. u-tokyo.ac.jp While a possibility, the SET pathway is less probable for primary, unhindered Grignard reagents like this compound when reacting with typical electrophiles. However, the nature of the substrate remains a critical determinant; substrates with low reduction potentials can favor the SET pathway even with primary alkylmagnesium reagents. acs.org Experimental evidence, such as the use of chiral Grignard reagents which would racemize via a radical intermediate, has been employed to distinguish between these pathways. u-tokyo.ac.jp

Role of Solvent Effects and Organomagnesium Aggregation in Reaction Dynamics

The behavior of this compound in solution is profoundly influenced by the solvent and the complex equilibria involving various organomagnesium species.

Solvent Effects: Grignard reactions are almost exclusively carried out in anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). adichemistry.com These solvents are not inert bystanders; they play a crucial role in stabilizing the Grignard reagent by coordinating to the electron-deficient magnesium center. adichemistry.comnih.gov This solvation is essential for the formation of the reagent and maintaining its solubility and reactivity. The choice of solvent can impact reaction rates and even the mechanistic pathway. For instance, THF is a more polar coordinating solvent than diethyl ether and can influence the aggregation state and reactivity of the Grignard species in solution. pw.live

Organomagnesium Aggregation and the Schlenk Equilibrium: A Grignard reagent in solution does not exist solely as the simple monomer RMgX. Instead, it is part of a complex dynamic equilibrium known as the Schlenk equilibrium. adichemistry.comnih.gov This equilibrium involves the monomer (RMgX), the dimer, and other aggregates, as well as the disproportionation products: dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). nih.govx-mol.com

2 RMgX ⇌ (RMgX)₂ ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the organic group (R), the halogen (X), the solvent, concentration, and temperature. nih.gov All of these species can be reactive, and computational studies have shown that they may exhibit different reactivities, with dinuclear species sometimes being more reactive than monomers. acs.orgacademie-sciences.fr The aggregation state affects the nucleophilicity and basicity of the reagent. For aryl Grignard reagents, computational studies have identified various stable dimeric aggregates that can sequester the reactive monomeric form. nih.govresearchgate.net The dynamic interchange between these various solvated species means that a Grignard reaction may proceed through multiple parallel pathways simultaneously, complicating kinetic analyses. academie-sciences.fr The dynamics of the solvent molecules themselves are key in driving the ligand exchange and dissociation within these aggregates. acs.org

Application of Quantum Chemical Calculations and Ab Initio Molecular Dynamics Simulations

To unravel the complexities of Grignard reaction mechanisms, researchers have increasingly turned to computational methods. acs.org Quantum chemical calculations and ab initio molecular dynamics (AIMD) simulations provide powerful tools to investigate the structures of intermediates and transition states, calculate reaction energy profiles, and understand the intricate role of the solvent. acs.orgacademie-sciences.frscispace.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) have been used to study the Schlenk equilibrium and the reaction pathways of Grignard reagents. nih.govresearchgate.net These calculations can determine the relative stabilities of different monomeric and dimeric organomagnesium species and their solvates. nih.gov For example, studies on thiophene (B33073) Grignards revealed bridged dimers stabilized by π-interactions that are thermodynamically competitive with the monomers. nih.govx-mol.com Such calculations can also map out the potential energy surfaces for both polar and SET mechanisms, helping to predict which pathway is more favorable under specific conditions. acs.org For instance, calculations on the reaction of methylmagnesium chloride with fluorenone showed a significant lowering of the Mg-CH₃ bond dissociation energy upon coordination of the substrate, making the radical mechanism more accessible. acs.org

Applications of 4 Methylphenethylmagnesium Bromide in Complex Molecule Synthesis

Strategic Utility in Carbon-Carbon Bond Formation for Advanced Organic Intermediates

The primary utility of 4-Methylphenethylmagnesium bromide lies in its function as a powerful nucleophile, enabling the construction of intricate carbon skeletons. This reactivity is central to the synthesis of advanced organic intermediates. Grignard reagents are well-established for their ability to react with a wide array of electrophilic functional groups, a characteristic that this compound fully embodies fiveable.me.

Its reactions with carbonyl compounds are particularly significant. For instance, addition to aldehydes produces secondary alcohols, while reaction with ketones yields tertiary alcohols fiveable.me. These transformations are crucial steps in building molecular complexity from simpler starting materials. Furthermore, reactions with esters or acid chlorides typically involve a double addition to form tertiary alcohols, although careful control of reaction conditions, especially with acid chlorides, can allow for the isolation of ketone products fiveable.me. The reaction with nitriles, followed by hydrolysis, provides another efficient route to ketones fiveable.me. These fundamental reactions showcase the reagent's versatility in creating a diverse range of functionalized molecules that serve as key building blocks in multi-step syntheses.

Table 1: Carbon-Carbon Bond Formation Reactions

| Electrophilic Substrate | Product Type after Aqueous Workup | General Transformation |

|---|---|---|

| Aldehyde (R-CHO) | Secondary Alcohol | Formation of a new C-C bond and a hydroxyl group. |

| Ketone (R-CO-R') | Tertiary Alcohol | Introduction of the 4-methylphenethyl group at the carbonyl carbon. |

| Ester (R-COOR') | Tertiary Alcohol | Double addition of the Grignard reagent to the carbonyl group. |

| Nitrile (R-CN) | Ketone | Formation of an imine intermediate, followed by hydrolysis. |

Stereoselective and Diastereoselective Synthesis

Controlling the three-dimensional arrangement of atoms is a paramount challenge in modern organic synthesis. This compound can be employed in stereoselective reactions where the formation of one stereoisomer is favored over others.

Achieving enantioselectivity—the preferential formation of one of two enantiomers—in reactions involving Grignard reagents often requires an external source of chirality. This can be accomplished through the use of a chiral auxiliary temporarily attached to the substrate or through a chiral catalyst. beilstein-journals.org A chiral auxiliary is a stereogenic group that directs the stereochemical outcome of a reaction before being removed researchgate.net. For example, a substrate containing a chiral auxiliary can be reacted with this compound, where the auxiliary sterically hinders one face of the molecule, guiding the Grignard reagent to attack from the opposite face.

Alternatively, enantioselective catalysis can be employed. While a specific documented example for this compound is not prominent, the principle involves a chiral ligand coordinating to the magnesium atom or another catalytic species, creating a chiral environment around the reaction center. This chiral complex then selectively catalyzes the formation of one enantiomeric product. Recent advances in enantioselective photocatalysis, for instance, have merged photocatalysis with enantioselective catalysis to generate highly reactive radical intermediates that react to form enantioenriched products, a strategy that could theoretically be adapted for Grignard-type additions. beilstein-journals.org

Diastereoselectivity refers to the preferential formation of one diastereomer over another. When this compound adds to a prochiral aldehyde or ketone that already contains a stereocenter, two new diastereomeric products can be formed. The stereochemical outcome of such additions is often influenced by steric factors in both the Grignard reagent and the substrate fiveable.me. According to established models of asymmetric induction, the incoming nucleophile will preferentially attack from the least sterically hindered face of the carbonyl, leading to a predominance of one diastereomer.

Ring-opening reactions of chiral epoxides or other strained rings with this compound are also subject to diastereoselective control. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at that center and the formation of a specific diastereomeric alcohol.

Table 2: Diastereoselective Addition to a Chiral Aldehyde

| Reactants | Potential Products | Controlling Factors |

|---|---|---|

| This compound + Chiral Aldehyde (e.g., (R)-2-phenylpropanal) | Diastereomer A + Diastereomer B | Steric hindrance, conformation of the substrate. |

Chelation control is a powerful strategy for dictating stereochemistry in reactions with Grignard reagents. umich.edu This occurs when the substrate contains a Lewis basic atom (such as oxygen or nitrogen) positioned appropriately to form a stable five- or six-membered ring with the magnesium atom of the Grignard reagent. umich.edunih.gov For example, in the addition of this compound to an α- or β-hydroxy ketone, the magnesium atom can coordinate simultaneously to the carbonyl oxygen and the hydroxyl oxygen. nih.gov This locks the substrate into a rigid, cyclic conformation. umich.edu The nucleophilic 4-methylphenethyl group is then delivered to the carbonyl carbon from the less hindered face of this chelate complex, resulting in a high degree of diastereoselectivity. umich.edu Recent studies have also highlighted a "halide effect," where the halide atom (Br in this case) within the Grignard reagent can play a significant role in the conformation of the chelate intermediate and thus influence the final stereochemical outcome. nih.gov

Introduction of the 4-Methylphenethyl Moiety into Aromatic and Aliphatic Systems

Beyond carbonyl additions, this compound is a valuable reagent for introducing the 4-methylphenethyl group onto aromatic and aliphatic frameworks. In reactions with aliphatic systems, it acts as a classic nucleophile, displacing leaving groups such as halides or tosylates from alkyl substrates in SN2 reactions.

Introducing the moiety into aromatic systems is more complex. Simple nucleophilic aromatic substitution is generally not feasible unless the aromatic ring is highly activated with electron-withdrawing groups. A more common and effective method is transition-metal-catalyzed cross-coupling. For instance, in a Kumada coupling reaction, a catalytic amount of a nickel or palladium complex can facilitate the reaction between this compound and an aryl halide (or triflate), forming a new carbon-carbon bond between the phenethyl group and the aromatic ring. Chelation-assisted C-H activation is another advanced strategy where a directing group on an aromatic substrate can guide a transition-metal catalyst to selectively functionalize a specific C-H bond with the Grignard reagent. ntu.edu.sg

Precursor Role in the Total Synthesis of Natural Products and Bioactive Analogues

The ultimate demonstration of a reagent's utility is its application in the total synthesis of complex, biologically active molecules. nih.gov While specific, published total syntheses prominently featuring this compound are not widespread, its role as a key precursor is evident from retrosynthetic analysis of natural products containing the 4-methylphenethyl substructure. Many natural products, particularly alkaloids and polyketides, could conceptually be constructed using this reagent to install this specific carbon skeleton.

For example, the synthesis of certain Daphniphyllum alkaloids or other complex molecular scaffolds often requires the assembly of bicyclic or polycyclic systems. nih.gov In a hypothetical retrosynthesis of a target molecule containing a 4-methylphenethyl side chain attached to a complex core, a key disconnection could involve this side chain, identifying this compound as the logical synthon. Its reaction with a suitable electrophilic partner on an advanced intermediate would be a crucial step in the synthetic sequence. This highlights its importance not just in creating simple bonds, but as a strategic tool for converging on complex molecular architectures late in a synthetic campaign. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity, Regioselectivity, and Stereoselectivity

The quest for more efficient and selective chemical transformations drives the development of new catalytic systems for Grignard reactions involving reagents like 4-Methylphenethylmagnesium bromide. Research is actively exploring catalysts that can improve reaction rates, and control where and how the Grignard reagent adds to a molecule (regio- and stereoselectivity).

One promising approach is the use of copper-based catalysts. For instance, a general catalytic method using a Cu(I) complex with a chiral ligand, (R,R)-Ph-BPE, has been developed for the alkylation of various N-heterocyclic compounds with organomagnesium reagents. nih.gov This system provides excellent yields and high enantioselectivities, opening avenues for the synthesis of a wide array of chiral molecules. nih.gov Another area of development involves iron-based catalysts. A tetrachloroferrate complex with a non-participating counterion, (PPN)[FeCl4], has shown high stability and effectiveness in coupling secondary alkyl halides with aryl Grignard reagents under mild conditions. nii.ac.jp

Furthermore, the use of reducing hydrides as part of a homogeneous catalyst solvent system has been shown to significantly reduce or eliminate the induction periods often observed in Grignard reagent preparations. google.com These systems, which can be formed by adding small amounts of compounds like LiAlH4 or NaAlH4 to ether solvents, also enable the use of less expensive alkyl chlorides instead of bromides or iodides. google.com

The table below summarizes some of the novel catalytic systems being explored for Grignard reactions.

| Catalyst System | Target Reaction | Key Advantages |

| Cu(I) with (R,R)-Ph-BPE ligand | Alkylation of N-heterocycles | High yields and enantioselectivities for chiral synthesis. nih.gov |

| (PPN)[FeCl4] | Cross-coupling of alkyl halides with aryl Grignards | High stability, effective under mild conditions. nii.ac.jp |

| Reducing hydrides (e.g., LiAlH4) in ether solvents | Grignard reagent preparation | Reduces induction period, allows use of alkyl chlorides. google.com |

Green Chemistry Advancements in the Preparation and Utilization of Organomagnesium Reagents

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and use of organomagnesium reagents. carloerbareagents.comacs.org A major focus is on replacing traditional, hazardous solvents with greener alternatives. umb.edunih.gov

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard reactions but have drawbacks related to safety and environmental impact. numberanalytics.com Research has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corncobs, as a superior or equal alternative to traditional solvents for many Grignard reactions. umb.edusigmaaldrich.comrsc.org 2-MeTHF is less prone to peroxide formation and is immiscible with water, which simplifies the work-up process. rsc.org Another promising green solvent is cyclopentyl methyl ether (CPME), which is resistant to peroxide formation and can be more easily dried than typical ethereal solvents. carloerbareagents.comrsc.org

The development of solvent-free or mechanochemical synthesis methods is another key area of green chemistry research. rsc.org These techniques can significantly reduce waste and energy consumption. rsc.org

The following table highlights some green solvent alternatives for Grignard reactions.

| Green Solvent | Source/Key Feature | Advantages over Traditional Solvents |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs). sigmaaldrich.comrsc.org | Superior or equal performance, less prone to peroxide formation, water immiscible for easier work-up. umb.edursc.org |

| Cyclopentyl methyl ether (CPME) | Produced from cyclopentene. rsc.org | Resistant to peroxide formation, easily dried, improves laboratory safety. carloerbareagents.comsigmaaldrich.comrsc.org |

Implementation of Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling

Real-time monitoring of Grignard reactions is crucial for ensuring safety, optimizing reaction conditions, and maximizing yield. Advanced spectroscopic techniques are being increasingly implemented for in situ monitoring, providing valuable insights into reaction kinetics and mechanisms. hzdr.de

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants and the formation of the Grignard reagent in real-time. mt.com This is particularly important for detecting the onset of the often highly exothermic Grignard reaction, which can be difficult to determine under reflux conditions. mt.com Inline FTIR spectroscopy, often used in flow chemistry setups, allows for continuous monitoring of the reaction progress. mt.com

Raman spectroscopy is another valuable technique for real-time and in situ monitoring of organometallic reactions. acs.orggonzaga.edu It has been successfully used to monitor the transmetalation of Grignard reagents with manganese(II) chloride, providing insights into the reaction mechanism. acs.orggonzaga.edu Near-infrared (NIR) spectroscopy, combined with reaction calorimetry, has also been developed for the quantitative in situ monitoring of Grignard reagent formation and subsequent reactions. researchgate.net

These advanced monitoring techniques provide a wealth of data that can be used for process control and automation, leading to safer and more efficient manufacturing processes. hzdr.de

| Spectroscopic Technique | Application in Grignard Reactions | Information Gained |

| In situ FTIR Spectroscopy | Real-time monitoring of reactant concentration and Grignard formation. mt.com | Detection of reaction initiation, reaction kinetics, and endpoint determination. mt.com |

| In situ Raman Spectroscopy | Monitoring of organometallic species and transmetalation reactions. acs.orggonzaga.edu | Mechanistic insights, real-time product formation tracking. acs.orggonzaga.edu |

| In situ NIR Spectroscopy | Quantitative monitoring of Grignard formation and subsequent reactions. researchgate.net | Real-time concentration data for process control and safety. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The integration of Grignard reactions, including those with this compound, into continuous flow chemistry and automated synthesis platforms represents a significant advancement for scalable and safer production. aiche.orgnumberanalytics.com Flow chemistry offers numerous advantages over traditional batch processing, including superior temperature control, enhanced safety for highly exothermic reactions, and the ability to handle reactive intermediates in situ. chemicalindustryjournal.co.ukeuropa.eu

The highly reactive and moisture-sensitive nature of Grignard reagents makes their in-situ generation within a flow reactor a desirable approach. chemicalindustryjournal.co.uk This minimizes the hazards associated with handling and storing these pyrophoric compounds. aiche.org Automated flow chemistry platforms, coupled with process analytical technology (PAT) like in-line IR and NMR spectroscopy, enable precise control and monitoring of the reaction, leading to increased efficiency and robustness. aiche.org Such systems have demonstrated the ability to achieve high conversions and significant daily productivities, paving the way for manufacturing-scale production. aiche.org

The use of flow chemistry can also lead to cleaner reactions and easier work-up procedures. syrris.com Furthermore, automated platforms allow for rapid optimization of reaction conditions and can be adapted for the synthesis of a wide range of chemical compounds. rsc.orgsemanticscholar.org

The benefits of integrating Grignard reactions with flow chemistry are summarized below.

| Feature | Advantage in Grignard Synthesis |

| In-situ Reagent Generation | Enhanced safety by avoiding isolation and storage of pyrophoric Grignard reagents. aiche.orgchemicalindustryjournal.co.uk |

| Superior Heat Transfer | Better control of highly exothermic reactions, preventing hotspots and runaway reactions. europa.eu |

| Process Analytical Technology (PAT) | Real-time monitoring and control for improved efficiency, safety, and product quality. mt.comaiche.org |

| Automation and Scalability | Enables robust, multi-day operation and scalable production of Grignard products. aiche.orgmdpi.com |

Q & A

Q. How is 4-methylphenethylmagnesium bromide synthesized in laboratory settings?

The synthesis involves reacting 4-methylphenethyl bromide with magnesium metal in an anhydrous ether solvent (e.g., tetrahydrofuran or 2-methyltetrahydrofuran) under inert conditions. Key steps include:

- Magnesium activation : Cleaned magnesium turnings are heated gently to remove surface oxides.

- Reaction initiation : A small amount of 4-methylphenethyl bromide is added to the magnesium in dry solvent, often with a catalytic iodine crystal to initiate the exothermic Grignard formation.

- Controlled addition : The remaining bromide is added dropwise to maintain reflux without overheating. The reaction is monitored by the cessation of magnesium consumption and turbidity changes.

- Characterization : The resulting reagent is typically titrated using a standardized acid (e.g., HCl) to confirm concentration .

Q. What safety precautions are critical when handling this compound?

- Moisture avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which releases flammable gases (e.g., methane).

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Operate in fume hoods to mitigate exposure to ether vapors and reactive intermediates.

- Emergency protocols : For spills, neutralize with dry sand or specialized adsorbents; for skin contact, wash with copious water and seek medical attention .

Q. What solvents are optimal for reactions involving this compound, and why?

- Ethers (THF, 2-MeTHF) : These solvents stabilize the Grignard reagent via coordination to magnesium. 2-MeTHF is preferred in green chemistry for its higher boiling point and lower peroxide formation risk.

- Avoid protic solvents : Water or alcohols quench the reagent, forming hydrocarbons and halide salts.

- Inert atmosphere : Solvents must be rigorously dried (e.g., over molecular sieves) to prevent side reactions .

Q. What are the common by-products during its synthesis, and how are they identified?

- Biphenyl derivatives : Result from coupling reactions between aryl halides and magnesium.

- Unreacted starting material : Detected via gas chromatography (GC) or NMR.

- Oxidation products : Formed if oxygen is present; monitored by FTIR for carbonyl peaks.

- Analysis : GC-MS, H/C NMR, and mass spectrometry are standard for structural elucidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions using this compound?

- Catalyst selection : Copper(I) salts (e.g., CuBr·SMe) enhance nucleophilic aromatic substitution in Ullmann-type couplings.

- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions in sensitive substrates.

- Solvent polarity : Adjusting solvent mixtures (e.g., THF/toluene) balances reactivity and solubility.

- Stoichiometry : Use a 10–20% excess of Grignard reagent to account by-product formation. Kinetic studies via in situ IR spectroscopy can refine these parameters .

Q. How do steric and electronic effects of the methyl group influence its reactivity compared to phenylmagnesium bromide?

- Steric hindrance : The methyl group reduces accessibility to the magnesium center, slowing nucleophilic attack on sterically crowded electrophiles (e.g., bulky ketones).

- Electronic effects : The electron-donating methyl group increases electron density at the aromatic ring, enhancing reactivity in electrophilic substitutions but reducing it in electron-deficient systems.

- Comparative studies : Competitive reactions with substituted carbonyl compounds (e.g., benzaldehyde vs. p-nitrobenzaldehyde) quantify these effects via HPLC yield analysis .

Q. What strategies mitigate air and moisture sensitivity during storage and usage?

- Storage : Keep under argon or nitrogen in flame-sealed ampoules or Schlenk flasks.

- Solvent pre-treatment : Use distillation columns with sodium/benzophenone to ensure dryness.

- In-line purification : Employ solvent purification systems (e.g., Grubbs-type columns) for continuous anhydrous conditions.

- Real-time monitoring : Moisture sensors integrated into reaction setups trigger alarms if HO levels exceed 10 ppm .

Q. How can discrepancies in reaction yields during scale-up be addressed?

- Mixing efficiency : Computational fluid dynamics (CFD) models optimize stirring rates to ensure homogeneous reagent distribution.

- Heat dissipation : Jacketed reactors with precise temperature control prevent localized overheating.

- Impurity profiling : High-resolution LC-MS identifies trace contaminants (e.g., magnesium oxides) that inhibit reactivity.

- Process analytical technology (PAT) : In-line Raman spectroscopy tracks reaction progress dynamically .

Q. What advanced analytical techniques characterize intermediates in reactions involving this reagent?

- Cryogenic NMR : At -40°C, transient intermediates (e.g., magnesium enolates) are stabilized for structural analysis.

- X-ray crystallography : Single crystals of organomagnesium complexes grown in ether/heptane mixtures reveal coordination geometries.

- Mass spectrometry (HRMS) : Electrospray ionization (ESI-MS) detects low-abundance species like ate complexes.

- In situ FTIR : Monitors C=O bond reduction in real-time during ketone additions .

Q. How does solvent choice influence the regioselectivity of nucleophilic additions?

- Polar aprotic solvents : THF increases ionic dissociation, favoring charge-controlled reactions (e.g., 1,2-additions to α,β-unsaturated carbonyls).

- Nonpolar solvents : Toluene promotes less dissociated aggregates, enabling radical pathways in some cases.

- Solvent mixtures : THF/hexane balances solubility and reactivity for stereoselective allylic substitutions.

- Computational modeling : DFT calculations predict solvent effects on transition states to guide empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.